molecular formula C12H15FN2O2 B1474026 (5-Fluoropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1713614-03-9

(5-Fluoropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No.: B1474026
CAS No.: 1713614-03-9
M. Wt: 238.26 g/mol
InChI Key: QFOBPHVBFRNEMN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of FPM consists of a fluoropyridinyl group and a hydroxymethylpiperidinyl group. The exact structure can be confirmed using spectral techniques such as IR, 1H NMR, 13C NMR, and MS studies .


Chemical Reactions Analysis

While specific chemical reactions involving FPM are not detailed in the retrieved sources, it’s worth noting that Burkholderia sp. MAK1 has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . This suggests potential reactivity of the pyridinyl group in FPM.

Scientific Research Applications

1. 5-HT1A Receptor Agonists and Antidepressant Potential

Compounds incorporating fluorine in the beta-position of the amino function in the side chain of pyridinemethylamine, including structures similar to (5-Fluoropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone, have shown enhanced 5-HT1A agonist activity. This leads to potent antidepressant effects in rats, offering potential for clinical antidepressant applications (Vacher et al., 1999).

2. Synthesis and Structural Analysis for Bioactive Heterocycles

Efficient synthesis methods for piperidine- and pyridine-containing heterocycles, similar to the structure , are crucial in organic chemistry. These methods facilitate the creation of complex molecules for potential pharmaceutical applications (Zhang et al., 2020).

3. Potential in Analgesia and Neuropathic Pain Treatment

High-efficacy 5-HT1A receptor activation by compounds structurally related to this compound shows promising results in the treatment of neuropathic pain and allodynia in rodent models. This suggests a potential for developing new analgesic drugs (Colpaert et al., 2004).

4. Antimicrobial Activity of Piperidine Derivatives

Compounds structurally similar to this compound exhibit antimicrobial properties. This opens pathways for further research into their use as antimicrobial agents, potentially leading to new treatments for bacterial and fungal infections (Patel et al., 2011).

5. Synthesis and Characterization in Pharmaceutical Research

The synthesis, characterization, and evaluation of similar compounds are integral to pharmaceutical research, potentially leading to new drug discoveries. These compounds undergo extensive analysis to determine their potential as therapeutic agents in various medical conditions (Govindhan et al., 2017).

Mechanism of Action

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the characteristics of the biological system it interacts with. For instance, the presence of a fluorine atom in the compound could potentially influence its absorption and distribution .

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-11-4-10(5-14-6-11)12(17)15-3-1-2-9(7-15)8-16/h4-6,9,16H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOBPHVBFRNEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CN=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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